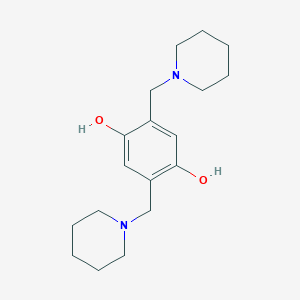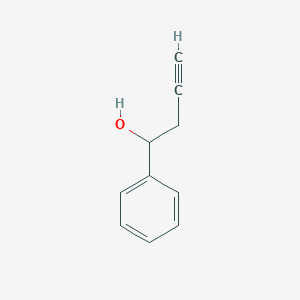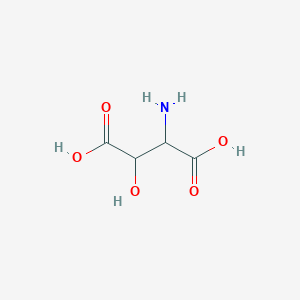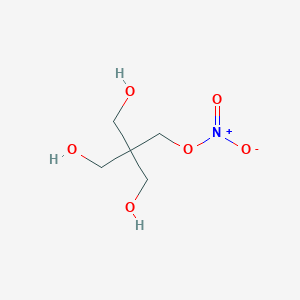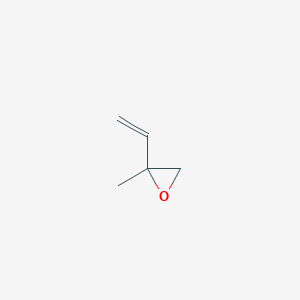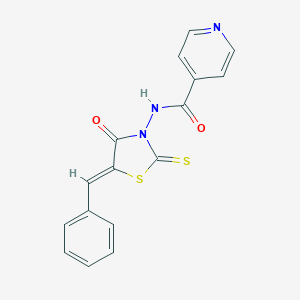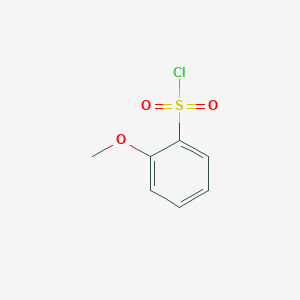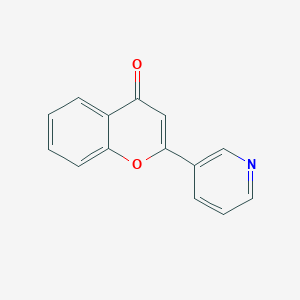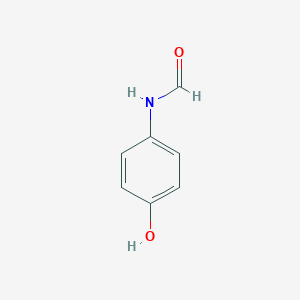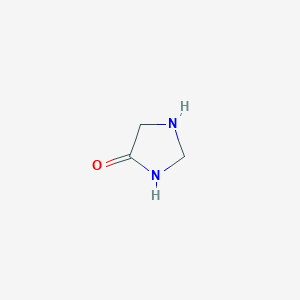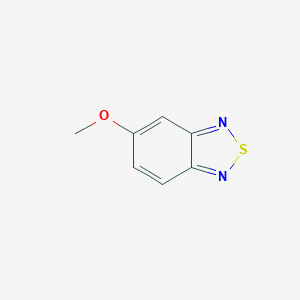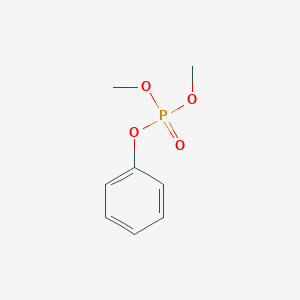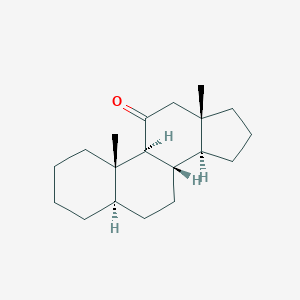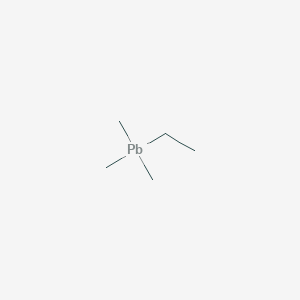
Ethyltrimethyllead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyltrimethyllead, also known as TEL, is an organometallic compound that was commonly used as an antiknock agent in gasoline. However, due to its toxic nature, it has been banned from use in most countries. Despite its toxicity, TEL has been extensively studied for its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of Ethyltrimethyllead is not fully understood. However, it is known that Ethyltrimethyllead can easily cross the blood-brain barrier and accumulate in the brain and nervous system. Once in the brain, Ethyltrimethyllead can disrupt the normal functioning of neurons and cause oxidative stress, which can lead to cell death. Ethyltrimethyllead can also interfere with the production of neurotransmitters, which can lead to cognitive and behavioral changes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyltrimethyllead are numerous and varied. Ethyltrimethyllead can cause damage to the liver, kidneys, and other organs. It can also cause anemia, hypertension, and other cardiovascular problems. Ethyltrimethyllead can also affect the immune system, causing immunosuppression and increased susceptibility to infections. In addition, Ethyltrimethyllead can affect the reproductive system, causing infertility and other reproductive problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Ethyltrimethyllead in lab experiments has both advantages and limitations. One advantage is that Ethyltrimethyllead is highly reactive and can easily penetrate cells and tissues, making it an effective tool for studying the effects of lead exposure. However, Ethyltrimethyllead is also highly toxic and can pose a significant risk to researchers and lab animals. Additionally, Ethyltrimethyllead is a volatile compound that can easily decompose, making it difficult to control the dose and exposure time.
Direcciones Futuras
There are many future directions for research on Ethyltrimethyllead. One area of interest is the development of new methods for synthesizing Ethyltrimethyllead that are safer and more efficient. Another area of interest is the development of new tools and techniques for studying the effects of lead exposure on the brain and nervous system. Additionally, there is a need for more research on the long-term effects of lead exposure, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, Ethyltrimethyllead is a highly toxic compound that has been extensively studied for its potential applications in scientific research. Despite its toxicity, Ethyltrimethyllead has been used as a tool to study the effects of lead exposure on the brain, nervous system, immune system, and reproductive system. While the use of Ethyltrimethyllead in lab experiments has both advantages and limitations, there are many future directions for research on this compound. By continuing to study Ethyltrimethyllead, we can gain a better understanding of the effects of lead exposure and develop new methods for preventing and treating lead toxicity.
Métodos De Síntesis
The synthesis of Ethyltrimethyllead involves the reaction of trimethyllead chloride with ethylmagnesium bromide. The resulting compound is a clear, colorless liquid that has a sweet odor. Ethyltrimethyllead is highly reactive and can easily decompose in the presence of air, water, or acids.
Aplicaciones Científicas De Investigación
Ethyltrimethyllead has been used in scientific research for a variety of purposes. It has been used as a tool to study the effects of lead exposure on the brain and nervous system. Ethyltrimethyllead has also been used to investigate the role of lead in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Ethyltrimethyllead has been used to study the effects of lead exposure on the immune system and reproductive system.
Propiedades
Número CAS |
1762-26-1 |
|---|---|
Nombre del producto |
Ethyltrimethyllead |
Fórmula molecular |
C5H14Pb |
Peso molecular |
281 g/mol |
Nombre IUPAC |
ethyl(trimethyl)plumbane |
InChI |
InChI=1S/C2H5.3CH3.Pb/c1-2;;;;/h1H2,2H3;3*1H3; |
Clave InChI |
KHQJREYATBQBHY-UHFFFAOYSA-N |
SMILES |
CC[Pb](C)(C)C |
SMILES canónico |
CC[Pb](C)(C)C |
Punto de ebullición |
27 °C at 10.5 mm Hg |
Color/Form |
Colorless liquid |
Densidad |
1.88 g/cu cm at 20 °C |
Otros números CAS |
1762-26-1 |
Pictogramas |
Acute Toxic; Health Hazard |
Solubilidad |
In water, 7.65 mg/L at 25 °C (est) |
Sinónimos |
Me3EtPb trimethylethyllead |
Presión de vapor |
7.30 mm Hg at 25 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



